N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a cyanomethyl group, and a cyclohexylmethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 2-chloropyridine-3-carboxamide with cyclohexylmethylsulfanyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with cyanomethyl chloride to introduce the cyanomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxamide derivatives.
Reduction: Reduction can yield aminomethyl derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide is studied for its potential biological activity. It has been investigated for its effects on various cellular processes and signaling pathways.
Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(Cyanomethyl)acetamide: This compound shares the cyanomethyl group but lacks the pyridine and cyclohexylmethylsulfanyl moieties.
2-(Cyclohexylmethylsulfanyl)pyridine-3-carboxamide: This compound lacks the cyanomethyl group.
N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide: This compound has a similar structure but with a trifluoromethyl group instead of the cyclohexylmethylsulfanyl group.
Uniqueness: N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide is unique due to its combination of the pyridine ring, cyanomethyl group, and cyclohexylmethylsulfanyl moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c16-8-10-17-14(19)13-7-4-9-18-15(13)20-11-12-5-2-1-3-6-12/h4,7,9,12H,1-3,5-6,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLPDFFGTCNOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CSC2=C(C=CC=N2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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